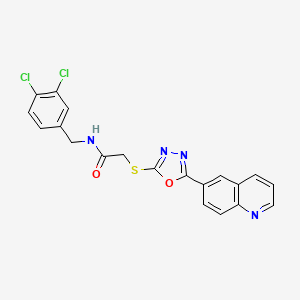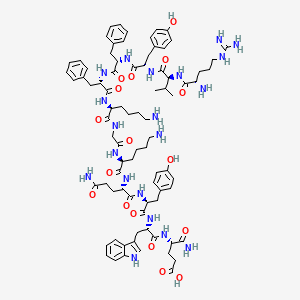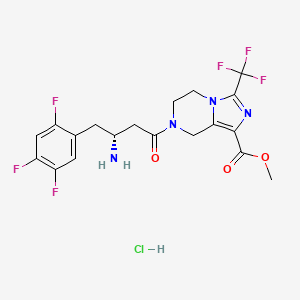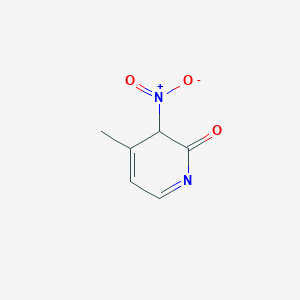
PROTAC ATR degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC ATR degrader-1 involves the conjugation of two ligands: one that binds to the ATR protein and another that recruits an E3 ubiquitin ligase. These ligands are connected by a linker. The synthetic route typically involves multiple steps, including the preparation of each ligand, the synthesis of the linker, and the final conjugation to form the PROTAC molecule. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography and crystallization. The process also includes rigorous quality control measures to ensure consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
PROTAC ATR degrader-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary but often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
PROTAC ATR degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of protein degradation and the role of ATR in cellular processes.
Biology: Employed in research on DNA damage response and repair mechanisms, as well as cell cycle regulation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting cancer cells with defective DNA repair mechanisms.
Industry: Utilized in the development of new therapeutic agents and drug discovery programs
Mecanismo De Acción
PROTAC ATR degrader-1 exerts its effects by recruiting the ATR protein and an E3 ubiquitin ligase simultaneously. This binding induces the ubiquitylation of ATR, marking it for degradation by the ubiquitin-proteasome system. The degradation of ATR disrupts the DNA damage response and repair pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
PROTAC ATR degrader-1 is unique in its specific targeting of ATR, a protein that plays a crucial role in the DNA damage response. This specificity allows for selective degradation of ATR, minimizing off-target effects and enhancing therapeutic potential .
Propiedades
Fórmula molecular |
C46H52N12O8S |
|---|---|
Peso molecular |
933.0 g/mol |
Nombre IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-8-[4-[3-[[methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfanylidene]amino]-3-oxopropyl]triazol-1-yl]octanamide |
InChI |
InChI=1S/C46H52N12O8S/c1-28-27-66-24-23-57(28)36-25-35(50-42(51-36)31-17-21-48-41-30(31)16-20-47-41)46(18-19-46)67(2,65)54-39(61)14-12-29-26-56(55-53-29)22-7-5-3-4-6-11-37(59)49-33-10-8-9-32-40(33)45(64)58(44(32)63)34-13-15-38(60)52-43(34)62/h8-10,16-17,20-21,25-26,28,34H,3-7,11-15,18-19,22-24,27H2,1-2H3,(H,47,48)(H,49,59)(H,52,60,62)/t28-,34?,67-/m1/s1 |
Clave InChI |
IUWSYBIZVHHDNW-QOTXXRQZSA-N |
SMILES isomérico |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=NC(=O)CCC4=CN(N=N4)CCCCCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)(=O)C)C8=C9C=CNC9=NC=C8 |
SMILES canónico |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=NC(=O)CCC4=CN(N=N4)CCCCCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)(=O)C)C8=C9C=CNC9=NC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12366041.png)





![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12366066.png)
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,2,2,2-tetradeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12366072.png)

![(6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid](/img/structure/B12366077.png)

![5-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-bromophenol](/img/structure/B12366087.png)
![(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione](/img/structure/B12366089.png)

